(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-ol
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Overview
Description
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-ol: is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a hydroxyl group on the propanol chain. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture obtained is then subjected to chiral resolution techniques to isolate the (2R)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation.
Biocatalysis: Employing enzymes or microorganisms to selectively produce the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenylpropanol derivatives.
Scientific Research Applications
Chemistry
Synthesis of Chiral Compounds: Used as an intermediate in the synthesis of other chiral compounds.
Catalysis: Acts as a chiral ligand in asymmetric catalysis.
Biology
Enzyme Studies: Used in studies involving enzyme-substrate interactions due to its chiral nature.
Medicine
Pharmaceuticals: Serves as a precursor in the synthesis of drugs with specific chiral requirements.
Industry
Fragrance and Flavor: Utilized in the production of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism of action of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and activity. The methoxy and methyl groups contribute to the compound’s hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol: The enantiomer of the compound with different optical activity.
4-Methoxy-2-methylphenol: Lacks the propanol chain, resulting in different chemical properties.
2-(4-Methoxyphenyl)propan-1-ol: Lacks the methyl group on the phenyl ring.
Uniqueness
Chirality: The (2R)-enantiomer exhibits unique interactions in biological systems compared to its (2S)-counterpart.
Functional Groups: The presence of both methoxy and methyl groups on the phenyl ring imparts distinct chemical reactivity and physical properties.
Properties
IUPAC Name |
(2R)-2-(4-methoxy-2-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8-6-10(13-3)4-5-11(8)9(2)7-12/h4-6,9,12H,7H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANCASBONDVBOO-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)[C@@H](C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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